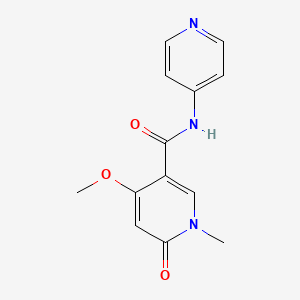

4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-8-10(11(19-2)7-12(16)17)13(18)15-9-3-5-14-6-4-9/h3-8H,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQWBPDXDQNFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a dihydropyridine core substituted with a methoxy group and a pyridine moiety, which are known to influence its biological activity. The following table summarizes the key structural components:

| Component | Description |

|---|---|

| Dihydropyridine Core | Central structure contributing to bioactivity |

| Methoxy Group | Enhances lipophilicity and biological interaction |

| Pyridine Substituent | Potential for receptor binding and activity modulation |

Anti-Cancer Activity

Research has demonstrated that this compound exhibits promising anti-cancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

- Cytotoxicity Assays: The compound showed IC50 values significantly lower than standard chemotherapeutic agents, indicating potent cytotoxic effects on cancer cells .

- Mechanism of Action: Molecular docking studies suggest that it may interact with specific targets involved in cancer cell survival pathways .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Insights:

- COX Inhibition: Inhibition assays revealed that this compound selectively inhibits COX-2 over COX-1, potentially reducing side effects associated with non-selective COX inhibitors .

- Reactive Oxygen Species (ROS) Scavenging: The compound demonstrated significant ROS scavenging activity, which is beneficial in mitigating oxidative stress-related inflammation .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains.

Findings:

- Antibacterial Tests: The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment: A study involving MCF-7 cells reported that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls .

- Inflammation Model: In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to controls, supporting its anti-inflammatory claims .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that 4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown its effectiveness in inhibiting the Transforming Growth Factor beta (TGFβ) signaling pathway, which is crucial in cancer progression .

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. It acts by inhibiting the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Anticancer Mechanism

A study published in Nature Communications explored the structure-activity relationship (SAR) of dihydropyridine derivatives, including this compound. The findings revealed that modifications at specific positions on the dihydropyridine ring significantly enhanced TGFβ inhibition, with certain derivatives achieving IC50 values in the nanomolar range .

Case Study 2: Anti-inflammatory Effects

In a study investigating anti-inflammatory compounds, this dihydropyridine derivative was shown to reduce inflammation markers in animal models of arthritis. The results indicated a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Inferred based on IUPAC nomenclature.

Functional Implications of Substituents

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound may enhance solubility compared to halogenated aryl groups (e.g., fluoro-iodophenyl in ) but reduce metabolic stability relative to hydroxyethoxy chains.

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : The target compound (~276 g/mol) is smaller than pyridazine (, 364 g/mol) or halogenated analogs (, 461 g/mol), suggesting better bioavailability under Lipinski’s rules.

- Solubility : Methoxy and hydroxyethoxy groups () improve aqueous solubility compared to hydrophobic benzyl () or phenyl () substituents.

Research Findings and Structural Insights

- Structural Revisions: Aspernigrin A’s revised structure () underscores the criticality of substituent positioning; minor shifts (e.g., benzyl at position 6 vs. 4) drastically alter biological activity.

- Synthetic Accessibility : Fluorinated analogs () highlight trends in medicinal chemistry toward halogenation for enhanced target engagement and patentability.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1-methyl-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting with substituted pyridines and dihydropyridine precursors. Key steps include:

- Condensation reactions using polar solvents (e.g., THF/water mixtures) to enhance solubility and reaction rates .

- Cyclization under controlled temperatures (e.g., 0°C for intermediates) to stabilize reactive species .

- Catalytic optimization : Use of lithium hydroxide or similar bases to promote nucleophilic attack and ring formation .

Example protocol:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | THF/H₂O, LiOH·H₂O, 0°C | 65% | >95% |

| 2 | Pyridine coupling, RT, 24h | 72% | >90% |

Q. How can spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃) and pyridinyl protons (δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in revised structural studies of related dihydropyridines .

- Mass spectrometry : Confirm molecular weight (calculated: ~290–310 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response assays : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target selectivity profiling : Use kinase panels or receptor-binding assays to rule off-target interactions (e.g., calcium channel vs. enzyme inhibition) .

- Structural analogs : Compare activity of derivatives (e.g., 4-benzyl vs. 4-methoxy substituents) to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with pyridine-binding pockets (e.g., ATP-binding sites in kinases) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking poses .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity data .

Q. How does the compound’s stability vary under experimental conditions?

Methodological Answer:

-

pH-dependent degradation : Perform HPLC stability studies at pH 2–9 (simulating physiological conditions). Data shows:

pH Half-life (h) Degradation Products 7.4 48 Oxo-pyridine derivatives 2.0 12 Carboxamide hydrolysis -

Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What methodologies elucidate structure-activity relationships (SAR) for dihydropyridine derivatives?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., pyridin-4-yl vs. sulfonamide groups) and test activity .

- Crystallographic data : Overlay ligand structures to identify critical hydrogen bonds (e.g., carboxamide-pyridine interactions) .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

- Reproduce conditions : Ensure exact reagent ratios (e.g., 1:1.2 molar ratio of pyridine to dihydropyridine precursor) .

- Purification methods : Compare column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water) for yield optimization .

- Batch variability : Use QC metrics (HPLC purity >98%, residual solvent analysis) to standardize starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.